molecular formula C10H10F3NO B2947480 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine CAS No. 2200572-74-1

2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine

Cat. No.: B2947480
CAS No.: 2200572-74-1
M. Wt: 217.191
InChI Key: RWVNYGQWJSESQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorocyclobutyl group attached to a pyridine ring, which is further substituted with a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Safety and Hazards

The compound “3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine” has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H315, H319, and H335 .

Preparation Methods

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate . The synthetic route generally includes the following steps:

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Mechanism of Action

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-8-1-2-9(14-5-8)15-6-7-3-10(12,13)4-7/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVNYGQWJSESQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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